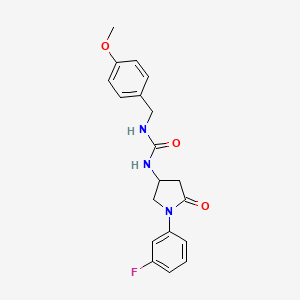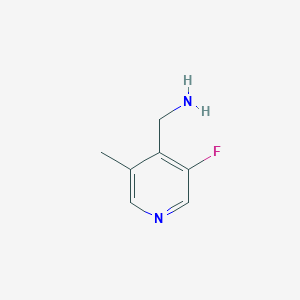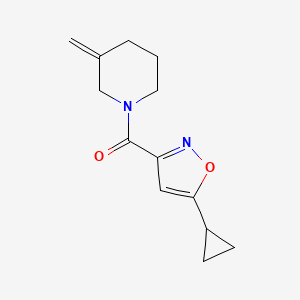
(5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone is a versatile chemical entity with a unique structure that has garnered interest in various fields of scientific research. Its distinct molecular framework makes it a valuable candidate for drug discovery, synthesis of new compounds, and the study of biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, followed by the introduction of the cyclopropyl group. The piperidine ring is then synthesized separately and coupled with the isoxazole derivative under specific conditions. Key reagents often include cyclopropylamine, isoxazole derivatives, and piperidine precursors. Reaction conditions may involve the use of catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
(5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional moieties.
科学研究应用
Chemistry
In chemistry, (5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its interactions with enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting specific diseases or conditions.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound in the development of new pharmaceuticals aimed at treating neurological disorders, infections, or other medical conditions.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential and therapeutic applications.
相似化合物的比较
Similar Compounds
(5-Cyclopropylisoxazol-3-yl)(3-methylenepiperidin-1-yl)methanone: shares similarities with other isoxazole and piperidine derivatives, such as:
Uniqueness
What sets this compound apart is its combined structural features, which offer a unique balance of reactivity and stability. This makes it a versatile tool in both research and industrial applications, providing opportunities for the development of new compounds and materials with enhanced properties.
属性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-methylidenepiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-3-2-6-15(8-9)13(16)11-7-12(17-14-11)10-4-5-10/h7,10H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUIPLREKKQBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
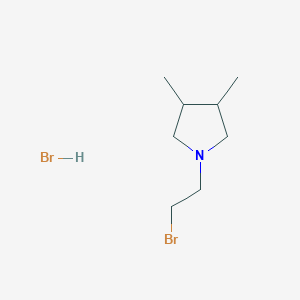
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2637405.png)
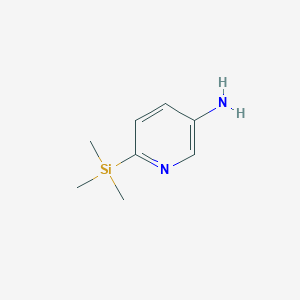
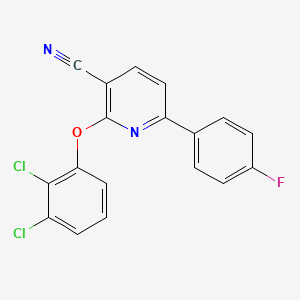
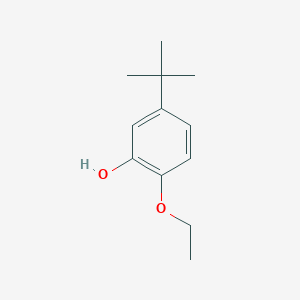
![N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2637415.png)
![Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2637416.png)
![METHYL 2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B2637417.png)
![3-(3-chloro-4-methylphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2637418.png)

![1-[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2637423.png)
![2-(4-chlorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide](/img/structure/B2637424.png)
